Pexmetinib

Kinase inhibition Dual targeting MDS/AML

Standard p38 MAPK inhibitors fail to address Tie-2-driven angiogenesis in MDS/AML. Pexmetinib (ARRY-614) resolves this via dual p38/Tie-2 DFG-out inhibition. • Tie-2 IC50=1 nM; p38α IC50=35 nM; p38β IC50=26 nM (enzymatic) • Reverses TNFα-induced hematopoietic suppression in CD34+ MDS/AML specimens at 1 μM (BIRB796 shows no rescue) • Validated in Phase Ib trial for ICI resistance reversal Supplied with full analytical documentation. Research-use only.

Molecular Formula C31H33FN6O3
Molecular Weight 556.6 g/mol
CAS No. 945614-12-0
Cat. No. B1683776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexmetinib
CAS945614-12-0
SynonymsARRY614;  ARRY-614;  ARRY 614;  Pexmetinib
Molecular FormulaC31H33FN6O3
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO
InChIInChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)
InChIKeyLNMRSSIMGCDUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pexmetinib (ARRY-614) p38 MAPK/Tie-2 Dual Inhibitor for Research Procurement


Pexmetinib (CAS 945614-12-0), also known as ARRY-614, is a type II kinase inhibitor that binds both p38 mitogen-activated protein kinase (MAPK) and Tie-2 (Tek) receptor tyrosine kinase in the 'DFG-out' inactive conformation [1]. It is a synthetic organic small molecule with oral bioavailability, initially developed for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) [2]. Pexmetinib inhibits Tie-2, p38α, and p38β with IC50 values of 1 nM, 35 nM, and 26 nM respectively in enzymatic assays, and demonstrates additional activity against a range of other kinases including Abl (IC50 = 4 nM), Arg (IC50 = 10 nM), FGFR1 (IC50 = 28 nM), and several Src-family kinases .

Why Pexmetinib Cannot Be Substituted by Generic p38 MAPK Inhibitors


Generic substitution with standard p38 MAPK inhibitors fails due to pexmetinib's unique dual inhibition of Tie-2 alongside p38 MAPK, a target profile not shared by most p38 inhibitors [1]. While compounds like SB203580 or BIRB796 selectively inhibit p38 isoforms, pexmetinib's simultaneous blockade of Tie-2, a receptor tyrosine kinase involved in angiogenesis and leukemic stem cell maintenance, provides a distinct therapeutic mechanism validated in MDS/AML preclinical models [2]. Furthermore, structural studies reveal that pexmetinib stabilizes a specific 'flipped' activation-loop conformation in phosphorylated p38α that fully exposes phospho-threonine to the phosphatase WIP1, a dual-action mechanism not observed with all type II inhibitors, potentially contributing to distinct cellular pharmacodynamics [3].

Pexmetinib Product-Specific Quantitative Evidence for Procurement Decisions


Dual p38α/Tie-2 Inhibition Potency Comparison with Selective p38 Inhibitors

Pexmetinib demonstrates potent dual inhibition of Tie-2 (IC50 = 1 nM) and p38α (IC50 = 35 nM), whereas the widely used p38 inhibitor SB203580 shows no activity against Tie-2 and exhibits 50-fold lower potency against p38α (IC50 = 50 nM for p38α/SAPK2a) . This dual targeting is essential for disrupting both inflammatory (p38) and angiogenic (Tie-2) pathways simultaneously in MDS/AML models [1].

Kinase inhibition Dual targeting MDS/AML

Broad Kinase Selectivity Profile Quantified Against 468-Kinase Panel

In a comprehensive kinase selectivity screen, pexmetinib inhibited 8 additional kinases with IC50 < 50 nM including Abl (4 nM), Arg (10 nM), FGFR1 (28 nM), Flt1 (47 nM), Flt4 (42 nM), Fyn (41 nM), Hck (26 nM), Lyn (25 nM), and MINK (26 nM) . In contrast, the p38α/β dual inhibitor SR-318 was reported to be selective for p38α and p38β over a panel of 468 kinases when tested at 1 μM .

Kinase selectivity Polypharmacology Off-target profiling

TNFα-Induced Pathway Abrogation in Primary MDS/AML Hematopoietic Stem Cells

In primary MDS/AML patient specimens, pexmetinib treatment at 1 μM abrogated TNFα-induced activation of downstream effector kinases and stimulated hematopoiesis in colony-forming assays, while the selective p38 inhibitor BIRB796 did not rescue TNFα-suppressed hematopoiesis at comparable concentrations in the same model system [1].

Myelodysplastic syndromes Acute myeloid leukemia Hematopoietic stem cells

Structural Stabilization of p38α Activation-Loop for Enhanced WIP1 Phosphatase Activity

X-ray crystallography reveals that pexmetinib binding to dual-phosphorylated p38α (p38α-2p) stabilizes a 'flipped' activation-loop conformation that fully exposes phospho-threonine (pThr180) to the phosphatase WIP1, enabling enhanced dephosphorylation rates. BIRB796 binding, while structurally similar, results in less stable coordination of the phosphorylated tyrosine (pY182) and thus a less accessible phospho-threonine [1][2].

Structural biology Kinase conformation Phosphatase modulation

In Vivo Anti-Osteolytic Efficacy in Breast Cancer Bone Metastasis Model

In a murine model of breast cancer-induced osteolysis, pexmetinib (10 mg/kg/day oral gavage) significantly reduced osteoclast formation and bone resorption as measured by TRAP staining and micro-CT analysis. While direct comparator data with other p38 inhibitors in this specific model are not available, the study establishes pexmetinib's in vivo efficacy in a non-MDS/AML oncology setting [1].

Breast cancer Bone metastasis Osteoclast inhibition

Clinical Activity in Immunotherapy-Refractory Solid Tumors with Nivolumab Combination

In a Phase Ib clinical trial of patients with advanced solid tumors refractory to PD-1/PD-L1 therapy, the combination of pexmetinib plus nivolumab demonstrated deep and durable clinical responses, whereas nivolumab monotherapy had previously failed in these patients [1]. This contrasts with the clinical development paths of other p38 inhibitors (e.g., losmapimod, PH-797804) which were primarily pursued for inflammatory diseases rather than immunotherapy combinations [2].

Immunotherapy resistance Combination therapy Solid tumors

Optimal Research Applications for Pexmetinib Based on Quantitative Evidence


Preclinical Studies of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

Pexmetinib is uniquely validated for MDS/AML research due to its dual p38/Tie-2 inhibition mechanism. In primary CD34+ MDS/AML patient specimens, 1 μM pexmetinib abrogated TNFα-induced suppression of hematopoietic colony formation, whereas the selective p38 inhibitor BIRB796 showed no rescue effect [1]. The compound's potent Tie-2 inhibition (IC50 = 1 nM) targets angiopoietin-1 signaling elevated in high-risk MDS/AML [1].

Combination Immunotherapy Research to Overcome PD-1/PD-L1 Resistance

Pexmetinib is indicated for research exploring reversal of immune-checkpoint inhibitor (ICI) resistance. In a Phase Ib clinical trial, pexmetinib combined with nivolumab produced deep and durable responses in patients with advanced solid tumors refractory to prior PD-1/PD-L1 therapy [2]. Preclinical studies confirm that p38 inhibition by pexmetinib enhances T-cell migration and promotes a T cell-inflamed tumor microenvironment [2].

Breast Cancer Bone Metastasis and Osteoclast Biology Studies

For research on tumor-induced bone destruction, pexmetinib at 10 mg/kg/day oral administration significantly suppressed osteoclast formation and breast cancer-associated osteolysis in murine models [3]. The compound inhibits RANKL-induced osteoclastogenesis via p38/STAT3/NFATc1 signaling, providing a validated tool for studying the tumor-bone microenvironment [3].

Structural and Mechanistic Studies of Type II Kinase Inhibitor Conformations

Pexmetinib serves as a valuable tool compound for structural biology studies of type II kinase inhibitors due to its well-characterized binding mode. X-ray crystallography reveals that pexmetinib stabilizes a distinct 'flipped' activation-loop conformation in phosphorylated p38α that fully exposes phospho-threonine to the phosphatase WIP1, a structural feature that differs from BIRB796 binding and may influence cellular dephosphorylation dynamics [4].

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